- Mixed Mg/Li amides of the type R2NMgCl·LiCl as highly efficient bases for the regioselective generation of functionalized aryl and heteroaryl magnesium compounds, Angewandte Chemie, 2006, 45(18), 2958-2961
Cas no 98027-84-0 (2,6-Dichloro-4-iodopyridine)
2,6-Dichloro-4-iodopyridine structure
Product Name:2,6-Dichloro-4-iodopyridine
N.o CAS:98027-84-0
MF:C5H2Cl2IN
MW:273.886551380157
MDL:MFCD07368400
CID:61931
PubChem ID:11737393
Update Time:2025-06-26
2,6-Dichloro-4-iodopyridine Propriedades químicas e físicas
Nomes e Identificadores
-
- 2,6-Dichloro-4-iodopyridine
- 2,6-Dichloro-4-iodo-pyridine
- 2 6-dichloro-4-iodopyridine
- PYRIDINE, 2,6-DICHLORO-4-IODO-
- PubChem17648
- 2,6-Dichloro-4-iodopyridine,
- 2,6 dichloro-4-iodo pyridine
- NGSKFMPSBUAUNE-UHFFFAOYSA-N
- EBD16995
- BCP03577
- BBL101271
- STL555067
- 4-IODO-2,6-DICHLOROPYRIDINE
- LS20633
- TRA0010168
- AB32018
- 2,6-Dichloro-4-iodopyridine (ACI)
- DTXSID00471453
- BB 0261950
- 2,6-dichloro-4-iodopyridine;2 6-Dichloro-4-iodopyridine
- EN300-125368
- FT-0682253
- J-507432
- 2,6-Dichloro-4-iodopyridine, 97%
- AKOS005257743
- MFCD07368400
- HY-41945
- SCHEMBL363319
- GS-5875
- AM20061785
- SY019485
- 98027-84-0
- CS-D1682
- D4774
- AC-26248
- DB-000817
-
- MDL: MFCD07368400
- Inchi: 1S/C5H2Cl2IN/c6-4-1-3(8)2-5(7)9-4/h1-2H
- Chave InChI: NGSKFMPSBUAUNE-UHFFFAOYSA-N
- SMILES: IC1C=C(N=C(C=1)Cl)Cl
Propriedades Computadas
- Massa Exacta: 272.86100
- Massa monoisotópica: 272.86090g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 1
- Contagem de Átomos Pesados: 9
- Contagem de Ligações Rotativas: 0
- Complexidade: 91
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 12.9
- Carga de Superfície: 0
- Contagem de Tautomeros: none
- XLogP3: 3.4
Propriedades Experimentais
- Cor/Forma: 灰黄色粉末
- Densidade: 2.129
- Ponto de Fusão: 161.0 to 165.0 deg-C
- Ponto de ebulição: 291.6℃ at 760 mmHg
- Ponto de Flash: 130.1±25.9 °C
- Índice de Refracção: 1.652
- PSA: 12.89000
- LogP: 2.99300
- Sensibilidade: Light Sensitive
- Solubilidade: 未确定
2,6-Dichloro-4-iodopyridine Informações de segurança
-
Símbolo:
- Pedir:警告
- Palavra de Sinal:Danger
- Declaração de perigo: H302,H315,H317,H318,H335
- Declaração de Advertência: P261,P280,P305+P351+P338
- Número de transporte de matérias perigosas:NONH for all modes of transport
- WGK Alemanha:3
- Código da categoria de perigo: 22-37/38-41-43
- Instrução de Segurança: S26-S36
-
Identificação dos materiais perigosos:
- Classe de Perigo:IRRITANT
- Condição de armazenamento:Store long-term at 2-8°C
- Frases de Risco:R22; R37/38; R41; R43
2,6-Dichloro-4-iodopyridine Dados aduaneiros
- CÓDIGO SH:2933399090
- Dados aduaneiros:
中国海关编码:
2933399090概述:
2933399090. 其他结构含非稠合吡啶环的化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%
申报要素:
品名, 成分含量, 用途, 乌洛托品请注明外观, 6-己内酰胺请注明外观, 签约日期
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2,6-Dichloro-4-iodopyridine Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 654078-1G |
2,6-Dichloro-4-iodopyridine |
98027-84-0 | 1g |
¥580.62 | 2023-12-01 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D808524-25g |
2,6-Dichloro-4-iodopyridine |
98027-84-0 | 97% | 25g |
1,080.00 | 2021-05-17 | |
| Matrix Scientific | 057340-1g |
2,6-Dichloro-4-iodopyridine, 90% |
98027-84-0 | 90% | 1g |
$14.00 | 2021-06-27 | |
| Matrix Scientific | 057340-5g |
2,6-Dichloro-4-iodopyridine, 90% |
98027-84-0 | 90% | 5g |
$39.00 | 2021-06-27 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R016546-1g |
2,6-Dichloro-4-iodopyridine |
98027-84-0 | 97% | 1g |
¥27 | 2024-07-19 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R016546-5g |
2,6-Dichloro-4-iodopyridine |
98027-84-0 | 97% | 5g |
¥76 | 2024-07-19 | |
| TRC | D435253-10mg |
2,6-Dichloro-4-iodopyridine |
98027-84-0 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D435253-50mg |
2,6-Dichloro-4-iodopyridine |
98027-84-0 | 50mg |
$ 65.00 | 2022-06-05 | ||
| TRC | D435253-100mg |
2,6-Dichloro-4-iodopyridine |
98027-84-0 | 100mg |
$ 80.00 | 2022-06-05 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D124050-1g |
2,6-Dichloro-4-iodopyridine |
98027-84-0 | 97% | 1g |
¥114.90 | 2023-09-03 |
2,6-Dichloro-4-iodopyridine Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: Magnesate(1-), dichloro(2,2,6,6-tetramethylpiperidinato)-, lithium (1:1) Solvents: Tetrahydrofuran ; 0.1 h, 25 °C
1.2 Reagents: Iodine Solvents: Tetrahydrofuran
1.3 Reagents: Iodine Solvents: Tetrahydrofuran ; -30 °C
1.4 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Iodine Solvents: Tetrahydrofuran
1.3 Reagents: Iodine Solvents: Tetrahydrofuran ; -30 °C
1.4 Reagents: Ammonium chloride Solvents: Water
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: Magnesate(1-), dichloro(2,2,4,6,6-pentamethyl-1-piperidinyl)-, lithium (1:1) Solvents: Tetrahydrofuran ; 25 °C; 10 min, 25 °C
1.2 Reagents: Iodine ; 25 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 25 °C
1.2 Reagents: Iodine ; 25 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 25 °C
Referência
- New mixed Li/Mg and Li/Mg/Zn amides for the chemoselective metalation of arenes and heteroarenes, European Journal of Organic Chemistry (2009, 2009, , 1781-1795
Método de produção 3
Condições de reacção
1.1 Catalysts: Tris(dibenzylideneacetone)dipalladium , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: o-Xylene ; 12 h, 150 °C; 150 °C → rt
1.2 Reagents: Methanol ; 30 min, 45 °C
1.2 Reagents: Methanol ; 30 min, 45 °C
Referência
- Metathesis-active ligands enable a catalytic functional group metathesis between aroyl chlorides and aryl iodides, Nature Chemistry (2018, 2018, 10(10), 1016-1022
Método de produção 4
Condições de reacção
1.1 Reagents: Magnesate(1-), tris(2,2,6,6-tetramethyl-1-piperidinyl)-, lithium Solvents: Diethyl ether ; 2 h, -10 °C
1.2 Reagents: Iodine
1.3 Reagents: Water
1.2 Reagents: Iodine
1.3 Reagents: Water
Referência
- Deprotonation of chloropyridines using lithium magnesates, Tetrahedron Letters (2004, 2004, 45(42), 7873-7877
Método de produção 5
Condições de reacção
1.1 Reagents: Butyllithium , 2,2,6,6-Tetramethylpiperidine , (T-4)-Dichloro(N1,N1,N2,N2-tetramethyl-1,2-ethanediamine-κN1,κN2)cadmium Solvents: Tetrahydrofuran , Hexane ; 15 min, 0 °C
1.2 2 h, rt
1.3 Reagents: Iodine Solvents: Tetrahydrofuran ; overnight, rt
1.2 2 h, rt
1.3 Reagents: Iodine Solvents: Tetrahydrofuran ; overnight, rt
Referência
- Deprotonative Metalation of Chloro- and Bromopyridines Using Amido-Based Bimetallic Species and Regioselectivity-Computed CH Acidity Relationships, Chemistry - A European Journal (2011, 2011, 17(47), 13284-13297
Método de produção 6
Condições de reacção
1.1 Reagents: Di-μ-chlorobis(tetrahydrofuran)[(tetrahydrofuran)(2,2,6,6-tetramethyl-1-piperidi… ; 1 h, rt
1.2 Reagents: Iodine ; -30 °C
1.2 Reagents: Iodine ; -30 °C
Referência
- Ground- and Excited-State Properties of Iron(II) Complexes Linked to Organic Chromophores, Inorganic Chemistry (2020, 2020, 59(20), 14746-14761
Método de produção 7
Condições de reacção
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane
1.2 Reagents: Water
1.2 Reagents: Water
Referência
- Strategies for the selective functionalization of dichloropyridines at various sites, European Journal of Organic Chemistry (2001, 2001, , 1371-1376
Método de produção 8
Condições de reacção
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 45 min, -75 °C
1.2 Reagents: Iodine Solvents: Tetrahydrofuran ; 15 min, -75 °C
1.3 Reagents: Sodium sulfite Solvents: Water
1.2 Reagents: Iodine Solvents: Tetrahydrofuran ; 15 min, -75 °C
1.3 Reagents: Sodium sulfite Solvents: Water
Referência
- Regiochemically flexible substitutions of di-, tri-, and tetrahalopyridines: the trialkylsilyl trick, Journal of Organic Chemistry (2005, 2005, 70(7), 2494-2502
Método de produção 9
Condições de reacção
1.1 Reagents: N-Iodosuccinimide , Pyridinium, 1-fluoro-2,4,6-trimethyl-, tetrafluoroborate(1-) (1:1) Catalysts: Tetrakis(acetonitrile)copper(1+) tetrafluoroborate Solvents: Acetonitrile ; 4 h, 30 °C
Referência
- Unified Approach to Decarboxylative Halogenation of (Hetero)aryl Carboxylic Acids, Journal of the American Chemical Society (2022, 2022, 144(18), 8296-8305
Método de produção 10
Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Sodium nitrite Solvents: Water
1.3 Reagents: Potassium iodide Solvents: Water
1.4 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran
1.2 Reagents: Sodium nitrite Solvents: Water
1.3 Reagents: Potassium iodide Solvents: Water
1.4 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran
Referência
- Convenient Synthesis and Transformation of 2,6-Dichloro-4-iodopyridine, Organic Letters (2001, 2001, 3(26), 4263-4265
Método de produção 11
Condições de reacção
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 45 h, -75 °C
1.2 Reagents: Iodine , Sodium thiosulfate Solvents: Tetrahydrofuran , Water ; 15 h, -75 °C
1.2 Reagents: Iodine , Sodium thiosulfate Solvents: Tetrahydrofuran , Water ; 15 h, -75 °C
Referência
- Synthetic, Optical and Theoretical Study of Alternating Ethylenedioxythiophene-Pyridine Oligomers: Evolution from Planar Conjugated to Helicoidal Structure towards a Chiral Configuration, ChemPhysChem (2016, 2016, 17(24), 4090-4101
Método de produção 12
Condições de reacção
1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Acetonitrile , Water ; 0 °C; 5 min, 0 °C
1.2 Reagents: Potassium iodide Solvents: Water ; 0 °C; 0 °C → rt
1.2 Reagents: Potassium iodide Solvents: Water ; 0 °C; 0 °C → rt
Referência
- Exploiting the Versatile Assembly of Arylpyridine Fluorophores for Wavelength Tuning and SAR, Organic Letters (2003, 2003, 5(7), 967-970
Método de produção 13
Condições de reacção
1.1 Reagents: Methyllithium Solvents: Diethyl ether , Tetrahydrofuran ; 5 min, 0 °C
1.2 Reagents: Boron trifluoride etherate Solvents: Toluene ; 20 min, 0 °C
1.3 Reagents: Magnesate(1-), dichloro(2,2,6,6-tetramethylpiperidinato)-, lithium (1:1) ; 3 h, 0 °C
1.4 Reagents: Iodine Solvents: Tetrahydrofuran ; 10 min, 25 °C
1.5 Reagents: Acetic acid Solvents: Dimethyl sulfoxide , Acetonitrile
1.2 Reagents: Boron trifluoride etherate Solvents: Toluene ; 20 min, 0 °C
1.3 Reagents: Magnesate(1-), dichloro(2,2,6,6-tetramethylpiperidinato)-, lithium (1:1) ; 3 h, 0 °C
1.4 Reagents: Iodine Solvents: Tetrahydrofuran ; 10 min, 25 °C
1.5 Reagents: Acetic acid Solvents: Dimethyl sulfoxide , Acetonitrile
Referência
- Selective functionalization of complex heterocycles via an automated strong base screening platform, Reaction Chemistry & Engineering (2017, 2017, 2(4), 446-450
Método de produção 14
Condições de reacção
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -75 °C; 45 min, -75 °C
1.2 Reagents: Iodine Solvents: Tetrahydrofuran ; -75 °C; 15 min, -75 °C; -75 °C → rt
1.2 Reagents: Iodine Solvents: Tetrahydrofuran ; -75 °C; 15 min, -75 °C; -75 °C → rt
Referência
- Intermolecular contacts in the crystal structures of specifically varied halogen and protonic group substituted azines, CrystEngComm (2017, 2017, 19(22), 3026-3036
Método de produção 15
Condições de reacção
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 45 min, -75 °C
1.2 Reagents: Iodine Solvents: Tetrahydrofuran ; -75 °C; 15 min, -75 °C; -75 °C → rt
1.3 Reagents: Sodium thiosulfate Solvents: Water ; rt
1.2 Reagents: Iodine Solvents: Tetrahydrofuran ; -75 °C; 15 min, -75 °C; -75 °C → rt
1.3 Reagents: Sodium thiosulfate Solvents: Water ; rt
Referência
- Synthesis and Structural Characterization of Ethynylene-Bridged Bisazines Featuring Various α-Substitution, Journal of Heterocyclic Chemistry (2015, 2015, 52(4), 1062-1074
2,6-Dichloro-4-iodopyridine Raw materials
- 2,6-Dichloropyridine
- 4-Amino-2,6-dichloropyridine
- Iodobenzene
- 2,6-dichloropyridine-4-carboxylic acid
- 2,6-Dichloro-3-iodopyridine
- 2,6-Dichloropyridine-4-carbonyl Chloride
2,6-Dichloro-4-iodopyridine Preparation Products
2,6-Dichloro-4-iodopyridine Fornecedores
Amadis Chemical Company Limited
Membro Ouro
(CAS:98027-84-0)2,6-Dichloro-4-iodopyridine
Número da Ordem:A11245
Estado das existências:in Stock
Quantidade:500g/100g
Pureza:99%
Informação de Preços Última Actualização:Thursday, 29 August 2024 21:34
Preço ($):769.0/154.0
E- mail:sales@amadischem.com
2,6-Dichloro-4-iodopyridine Literatura Relacionada
-
1. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:98027-84-0)2,6-Dichloro-4-iodopyridine
Pureza:99%/99%
Quantidade:500g/100g
Preço ($):769.0/154.0